![molecular formula C23H27N3O3S2 B2968009 N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 922461-59-4](/img/structure/B2968009.png)
N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide
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Overview
Description
“N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide” is a complex organic compound. It is a derivative of tetrahydrobenzo[b]thiophene, which is a five-membered heteroaromatic compound containing a sulfur atom . The compound also contains a cyano group (CN), which contributes to its reactivity .
Synthesis Analysis
The synthesis of such compounds often involves reactions with various chemical reagents. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can lead to the formation of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide . This compound can then be used as a starting point for further reactions to synthesize different heterocyclic derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a thiophene ring, a piperidine ring, a tosyl group, and a carboxamide group . The presence of these groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of multiple reactive sites. For example, the cyanoacetamido moiety in the key precursor can undergo regioselective attack and/or cyclization with various chemical reagents . The competition of the reaction pathways including dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions can lead to the diversity of the synthesized products .Scientific Research Applications
Antibacterial Agent
This compound has shown excellent antibacterial activities against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 10 μg/mL. This is attributed to the presence of a p-nitro group, which enhances its antibacterial efficacy .
5-Lipoxygenase Inhibitor
The compound has a high binding energy, suggesting its potential as a 5-lipoxygenase (5-LOX) inhibitor . This enzyme is involved in the inflammatory process, and inhibitors can be used to treat diseases like asthma and arthritis. The compound’s structure may require further optimization for in-depth studies in this application .
Cytotoxic Agent Against Cancer Cells
Derivatives of this compound have exhibited optimal cytotoxic effects against cancer cell lines, indicating its potential use in cancer therapy. The IC50 values were in the nanomolar range, which shows significant potency .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to possess a wide range of therapeutic properties .
Mode of Action
It is known that the compound can undergo reactions with active methylene reagents, leading to the formation of respective 2-oxopyridine derivatives . This reaction takes place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Pharmacokinetics
It is known that thiophene, a structural component of the compound, is soluble in most organic solvents like alcohol and ether but insoluble in water .
Result of Action
Compounds with similar structures have been reported to inhibit tumor cell growth in vitro on three human tumor cell lines .
Action Environment
It is known that the synthesis of similar compounds can be carried out under different reaction conditions .
Future Directions
The high binding energy for a similar compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-15-3-6-18(7-4-15)31(28,29)26-11-9-17(10-12-26)22(27)25-23-20(14-24)19-8-5-16(2)13-21(19)30-23/h3-4,6-7,16-17H,5,8-13H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQUBGJVYSPAFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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